molecular formula C14H11BrClNO2 B5789799 N-(3-bromophenyl)-5-chloro-2-methoxybenzamide

N-(3-bromophenyl)-5-chloro-2-methoxybenzamide

Cat. No. B5789799
M. Wt: 340.60 g/mol
InChI Key: WSOVUZXOMLSLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-5-chloro-2-methoxybenzamide, commonly known as BPCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPCMB belongs to the class of benzamide compounds and is widely used as a research tool to study various biological and physiological processes.

Scientific Research Applications

BPCMB has a wide range of applications in scientific research. It is commonly used as a tool to study the role of specific proteins and enzymes in biological systems. BPCMB has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders. BPCMB has also been used to study the role of certain receptors, such as the serotonin 5-HT2A receptor, in the central nervous system.

Mechanism of Action

BPCMB exerts its effects by inhibiting the activity of specific proteins and enzymes. The exact mechanism of action of BPCMB is not fully understood, but it is thought to act by binding to the active site of the target protein or enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
BPCMB has been shown to have a range of biochemical and physiological effects. Inhibition of protein kinase CK2 by BPCMB has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. BPCMB has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, such as the 5-HT2A receptor, which has been implicated in various psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPCMB is its specificity for certain proteins and enzymes, which allows researchers to study specific biological processes in a targeted manner. BPCMB is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, one limitation of BPCMB is its potential toxicity, which can limit its use in certain experimental settings. Additionally, the effects of BPCMB can be difficult to interpret in complex biological systems, as it may interact with multiple proteins and enzymes simultaneously.

Future Directions

There are several potential future directions for research on BPCMB. One area of interest is the development of more potent and selective inhibitors of specific proteins and enzymes, which could have therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of BPCMB and its effects on complex biological systems. Finally, the development of new techniques and tools for studying the effects of BPCMB in vivo could lead to new insights into its potential applications in research and medicine.
Conclusion:
In conclusion, BPCMB is a valuable tool for scientific research, with a wide range of applications in the study of biological and physiological processes. Its specificity for certain proteins and enzymes makes it a useful tool for targeted research, and its potential applications in the treatment of various diseases make it an area of interest for future research. However, the potential toxicity of BPCMB and its effects on complex biological systems highlight the need for further research to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of BPCMB involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-bromoaniline in the presence of a base to yield BPCMB. The synthesis of BPCMB is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.

properties

IUPAC Name

N-(3-bromophenyl)-5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-6-5-10(16)8-12(13)14(18)17-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOVUZXOMLSLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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